TLR7 Selectivity Over TLR8: DSP-0509 vs. R848 (Resiquimod)
DSP-0509 exhibits exclusive TLR7 agonism with no detectable TLR8 activity up to 10 µM (human TLR7 EC50 = 515 nM), whereas R848 is a dual TLR7/8 agonist with reported EC50 values of approximately 1.5 µM on human TLR7 and 4.5 µM on human TLR8 [1]. DSP-0509 showed no TLR8 agonistic activity at concentrations up to 100 µM in some assay configurations . The pyrimidine scaffold of DSP-0509 is structurally distinct from the imidazoquinoline core shared by R848 and imiquimod, and this scaffold difference is the molecular basis for its TLR7 selectivity [1]. Notably, the primary research article explicitly states that most previously reported TLR7 agonists including R848 possess TLR8 agonistic activity as well, a liability absent in DSP-0509 [1].
| Evidence Dimension | TLR8 agonistic activity (selectivity window) |
|---|---|
| Target Compound Data | DSP-0509: No TLR8 activity up to 10 µM (EC50 > 10 µM); human TLR7 EC50 = 515 nM; murine TLR7 EC50 = 33 nM |
| Comparator Or Baseline | R848 (Resiquimod): human TLR7 EC50 ≈ 1.5 µM; human TLR8 EC50 ≈ 4.5 µM (dual agonist). Imiquimod: human TLR7 EC50 ≈ 2.12 µM; also activates TLR8. |
| Quantified Difference | DSP-0509 selectivity ratio (TLR8/TLR7) > 19.4 (10 µM / 515 nM); R848 selectivity ratio ≈ 3 (4.5 µM / 1.5 µM). DSP-0509 is effectively TLR7-monospecific at therapeutic assay concentrations. |
| Conditions | HEK293 reporter cell lines expressing human TLR7 or TLR8; NF-κB-driven SEAP reporter assay (Ota et al. 2023, Figure 1B) |
Why This Matters
TLR8 co-activation drives distinct and potentially dose-limiting proinflammatory cytokine cascades; exclusive TLR7 agonism enables systemic IV dosing without TLR8-mediated toxicity, a decisive factor for immuno-oncology research requiring systemic delivery.
- [1] Ota Y, Nagai Y, Hirose Y, Hori S, Koga-Yamakawa E, Eguchi K, Sumida K, Murata M, Umehara H, Yamamoto S. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects. Front Immunol. 2023 Jan 30;14:1055671. doi: 10.3389/fimmu.2023.1055671. (See Results section: 'DSP-0509 exhibits TLR7 selective agonistic activity'; Figure 1B.) View Source
